(+)-alpha-Terpineol

Description

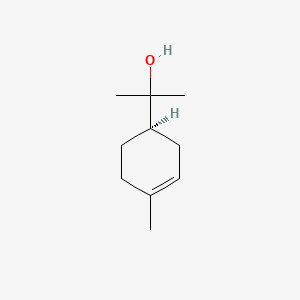

(R)-(+)-alpha-terpineol is the (4R)-stereoiosmer of alpha-terpineol. It is an enantiomer of a (S)-(-)-alpha-terpineol.

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884429 | |

| Record name | (+)-alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.71 mg/mL at 25 °C | |

| Record name | alpha-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7785-53-7 | |

| Record name | (+)-α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21M14KDA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

37.5 °C | |

| Record name | alpha-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of (+)-alpha-Terpineol

Abstract

Alpha-Terpineol (α-terpineol) is a naturally occurring monoterpene alcohol renowned for its pleasant lilac-like aroma and significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It exists as several isomers, with α-terpineol being a primary constituent of many essential oils. This technical guide provides a comprehensive overview of the principal natural sources of the dextrorotatory enantiomer, (+)-α-terpineol, and details the methodologies for its extraction, isolation, and purification. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Terpineols are a group of four isomeric monoterpenoids, with alpha-terpineol (p-menth-1-en-8-ol) being the most common and commercially significant. It is a key ingredient in fragrances, cosmetics, and flavorings and is increasingly investigated for its therapeutic potential.[1][2] α-Terpineol exists in optically active forms: (+), (-), and the racemic (±) mixture. The (+)-enantiomer is prevalent in many natural sources, such as tea tree oil.[3] This guide focuses specifically on the natural origins of (+)-α-terpineol and the technical protocols for its isolation to a high degree of purity.

Natural Sources of alpha-Terpineol

Alpha-terpineol is a constituent of numerous plant-derived essential oils. The concentration of α-terpineol can vary significantly based on the plant species, geographical location, harvest time, and the specific part of the plant used for extraction.[4]

Data Presentation: Concentration in Natural Sources

The following table summarizes the concentration of α-terpineol found in various essential oils.

| Plant Species (Common Name) | Scientific Name | Plant Part | α-Terpineol Concentration (% of Essential Oil) | Reference(s) |

| Tea Tree | Melaleuca alternifolia | Leaves | 3.31% - 6.91% | [5] |

| Pine | Pinus sylvestris | Stumps, Needles, Twigs | 18% - 50% (of total terpene alcohols) | [6][7] |

| Eucalyptus | Eucalyptus spp. | Leaves | 0.6% - 10.3% | [8] |

| Bitter Orange | Citrus aurantium 'Crispifolia' | Flavedo (Peel) | 7.06% | [9] |

| Israelian Geranium | Pelargonium spp. | Not Specified | ~64% | [4] |

| Cembra Pine | Pinus cembra | Not Specified | ~64% | [4] |

Isolation and Purification Methodologies

The isolation of α-terpineol from its natural matrix is typically a multi-step process involving an initial extraction of the crude essential oil, followed by purification to isolate the target compound.

Workflow for Isolation and Purification

Steam Distillation

Steam distillation is the most widely employed industrial method for extracting essential oils from plant materials.[10][11] The process leverages the volatility and hydrophobicity of compounds like α-terpineol. High-temperature steam is passed through the plant material, causing the glands containing the essential oil to rupture and release the volatile compounds. The mixture of steam and oil vapor is then cooled in a condenser, and the resulting liquid is collected. Because the essential oil is immiscible with water, it forms a distinct layer that can be easily separated.[12][13]

Column Chromatography

To achieve high purity, the crude essential oil is subjected to chromatographic separation. Silica gel column chromatography is a highly effective and common technique for this purpose.[14] This method separates compounds based on their polarity. The crude oil is loaded onto a column packed with silica gel (the stationary phase), and a solvent or solvent mixture (the mobile phase) is passed through it. Non-polar compounds travel through the column more quickly, while more polar compounds, like the tertiary alcohol α-terpineol, are adsorbed more strongly to the silica and elute later.[15] By systematically increasing the polarity of the mobile phase (gradient elution), fractions containing the separated compounds can be collected.

Data Presentation: Purity and Yield from Isolation Processes

The following table presents quantitative data on the purity and yield of α-terpineol obtained through various isolation protocols.

| Starting Material | Isolation/Purification Method(s) | Yield | Purity Achieved | Reference(s) |

| Melaleuca alternifolia (Tea Tree) Leaves | Steam Distillation | 1-2% (essential oil) | ~3-7% α-terpineol in oil | [12] |

| Melaleuca alternifolia Essential Oil | 2D-MGD HPTLC | Not specified | ≥94.06% α-terpineol | [3] |

| Racemic α-terpineol | Chiral Resolution | 62-70% (of L-isomer) | >85% e.e. (L-isomer) | [16] |

Experimental Protocols

Protocol 1: Extraction of Tea Tree Oil by Steam Distillation

This protocol describes a laboratory-scale steam distillation for extracting essential oil from Melaleuca alternifolia leaves.

-

Plant Material Preparation: Harvest fresh leaves and terminal branches of Melaleuca alternifolia. Allow the material to wilt for several days to facilitate oil release. The plant material can be further cut into smaller pieces but should not be finely ground, as this can lead to oil loss.[17][18]

-

Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator (boiling flask), a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[12]

-

Loading: Pack the prepared plant material (e.g., 1 kg) into the biomass flask, ensuring it is packed tightly enough for efficient steam contact but loose enough to prevent pressure buildup.[17]

-

Distillation: Heat the water in the boiling flask to generate steam. Pass the steam through the biomass flask. The process is typically conducted at atmospheric pressure, with steam temperatures around 100-250°C.[12][13]

-

Duration: Continue the distillation for 2 to 5 hours. Oxygenated components like terpinen-4-ol and α-terpineol are recovered relatively quickly.[12][19]

-

Collection: The steam and volatilized oil will pass into the condenser. The condensate (hydrosol and essential oil) is collected in the receiving vessel. The essential oil, being less dense than water, will float on top.

-

Separation: After the distillation is complete and the apparatus has cooled, carefully separate the oil layer from the aqueous hydrosol layer. The typical yield is 10-20 mL of essential oil per 1 kg of fresh leaves (1-2% yield).[12]

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store the final essential oil in a dark, airtight glass container under refrigeration.

Protocol 2: Purification of α-Terpineol by Silica Gel Column Chromatography

This protocol outlines the purification of α-terpineol from a crude essential oil mixture.

-

Column Preparation:

-

Select a glass column of appropriate size (a 20:1 to 50:1 ratio of silica gel to crude oil by weight is recommended for good separation).[15]

-

Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

-

Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.[20]

-

Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Add another layer of sand on top of the settled silica bed to protect the surface.[21]

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude essential oil (e.g., 1 g) in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial mobile phase). Carefully pipette the solution onto the top of the silica column. Allow the solvent to absorb completely into the silica bed.[20]

-

Dry Loading: Alternatively, dissolve the crude oil in a volatile solvent, add a small amount of silica gel (2-3 times the weight of the oil), and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.[20]

-

-

Elution:

-

Begin elution with a non-polar solvent, such as 100% n-hexane. This will elute the non-polar terpene hydrocarbons first.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 100% hexane to a 95:5, 90:10, and then 85:15 hexane:ethyl acetate mixture.[14] α-Terpineol, being a polar alcohol, will elute as the polarity of the mobile phase increases.

-

-

Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

-

Analysis: Monitor the separation by spotting fractions onto Thin-Layer Chromatography (TLC) plates and visualizing them (e.g., using a vanillin-sulfuric acid stain). Combine the fractions that contain pure α-terpineol. A study successfully isolated α-terpineol from tea tree oil to ≥94% purity using a similar chromatographic approach.[3]

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (+)-α-terpineol.

Biosynthesis Pathway

In plants, monoterpenes like (+)-α-terpineol are synthesized via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. The key precursor is geranyl pyrophosphate (GPP).

Conclusion

(+)-α-Terpineol is an accessible and valuable natural product found in a variety of plant essential oils. Its isolation relies on established chemical engineering and chromatographic principles. The combination of steam distillation for initial extraction followed by silica gel column chromatography for purification is a robust and scalable method for obtaining this compound in high purity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and developers aiming to isolate and utilize (+)-α-terpineol for scientific and commercial applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical and Biological Characterization of Melaleuca alternifolia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. midhills.com [midhills.com]

- 7. midhills.com [midhills.com]

- 8. Chemical composition of 8 eucalyptus species' essential oils and the evaluation of their antibacterial, antifungal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pine Oil: Exploring Grades, Composition, & Applications [pciplindia.com]

- 11. News - Natural and Versatile Chemical Raw Material â Pine Oil [wit-stone.com]

- 12. us.typology.com [us.typology.com]

- 13. making.com [making.com]

- 14. column-chromatography.com [column-chromatography.com]

- 15. web.uvic.ca [web.uvic.ca]

- 16. CN102225886B - Method for preparing alpha-terpineol with high optical purity - Google Patents [patents.google.com]

- 17. How to Make Tea Tree Oil: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 18. trueblueorganics.co.nz [trueblueorganics.co.nz]

- 19. Steam distillation of tea tree (Melaleuca alternifolia) Oil | Semantic Scholar [semanticscholar.org]

- 20. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 21. youtube.com [youtube.com]

The Biosynthesis of (+)-α-Terpineol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Terpineol is a monocyclic monoterpenoid alcohol that contributes significantly to the aroma and flavor of many plants and is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries.[1] Its biosynthesis in plants is a complex process involving multiple enzymatic steps and is tightly regulated by various internal and external factors. This technical guide provides an in-depth overview of the biosynthesis pathway of (+)-α-terpineol, detailing the precursor molecules, key enzymes, and regulatory mechanisms. It also includes comprehensive experimental protocols and quantitative data to aid researchers in their study of this important natural product.

The Biosynthetic Pathway from Geranyl Diphosphate

The biosynthesis of (+)-α-terpineol, like other monoterpenes, originates from the central isoprenoid pathway. In plants, the precursors for all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. For monoterpenes such as α-terpineol, the MEP pathway is the primary source of precursors.

Geranyl diphosphate (GPP), a C10 isoprenoid, is the direct precursor for all monoterpenes. The formation of (+)-α-terpineol from GPP is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically (+)-α-terpineol synthase. The reaction proceeds through a series of carbocation intermediates.

The generally accepted mechanism involves the following steps:

-

Ionization of GPP: The enzyme facilitates the removal of the diphosphate group from GPP, generating a geranyl cation.

-

Isomerization: The geranyl cation can isomerize to a linalyl cation.

-

Cyclization: The linalyl cation undergoes an enzyme-catalyzed cyclization to form the α-terpinyl cation.

-

Hydration: The α-terpinyl cation is then captured by a water molecule.

-

Deprotonation: A final deprotonation step yields (+)-α-terpineol.

Key Enzymes: (+)-α-Terpineol Synthases

(+)-α-Terpineol synthases (EC 4.2.3.112) are the key enzymes responsible for the final step in the biosynthesis of (+)-α-terpineol.[2] These enzymes belong to the larger family of terpene synthases, which are known for their ability to generate a wide diversity of terpene skeletons from a few common precursors. The product specificity of these enzymes is determined by the three-dimensional structure of their active sites, which guides the folding of the substrate and stabilizes the carbocation intermediates.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of (+)-α-terpineol synthases can vary between different plant species. This data is crucial for understanding the efficiency and substrate affinity of these enzymes.

| Plant Species | Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Major Products (%) | Reference |

| Santalum album | SamonoTPS1 | GPP | 1.4 | 0.34 | α-terpineol (38.7), limonene (35.3) | [3][4] |

| Santalum album | SaTPS1 | GPP | - | - | α-terpineol (45.7), sabinene (14.9), linalool (11.7) | [5] |

| Vitis vinifera | VvTPS | GPP | - | - | (-)-α-terpineol (50.1), 1,8-cineole (11.8), β-pinene (8.5) | [6][7] |

Note: Data for (+)-α-terpineol specific synthases is limited, and some listed enzymes produce a mixture of enantiomers or other monoterpenes.

Regulation of (+)-α-Terpineol Biosynthesis

The production of (+)-α-terpineol is regulated at multiple levels, from the expression of the genes encoding the biosynthetic enzymes to the availability of precursors.

Transcriptional Regulation

The expression of α-terpineol synthase genes is influenced by various developmental and environmental cues. This regulation is mediated by the interaction of transcription factors with specific cis-regulatory elements in the promoter regions of these genes.

Jasmonate Signaling Pathway: Jasmonates (JAs), a class of plant hormones, are key regulators of plant defense responses, which often involve the production of secondary metabolites like terpenes. Jasmonic acid and its derivatives can induce the expression of terpene synthase genes, leading to increased production of α-terpineol. This signaling cascade involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that upregulate the expression of target genes.

Key Transcription Factor Families: Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis, including:

-

MYB: These transcription factors are known to regulate a wide range of metabolic pathways.

-

bHLH (basic Helix-Loop-Helix): Often work in concert with MYB factors to regulate gene expression.

-

WRKY: Primarily involved in plant defense responses, including the induction of secondary metabolite production.

-

AP2/ERF (APETALA2/Ethylene Response Factor): These transcription factors are responsive to various hormones and stress signals.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of (+)-α-terpineol biosynthesis.

Heterologous Expression and Purification of α-Terpineol Synthase

This protocol describes the expression of an α-terpineol synthase gene in E. coli and the subsequent purification of the recombinant protein.[8][9][10][11]

Experimental Workflow:

Detailed Steps:

-

Gene Cloning: Amplify the full-length coding sequence of the α-terpineol synthase gene from plant cDNA. Clone the PCR product into a suitable bacterial expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression construct.

-

Cell Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

-

Induction: Cool the culture to 16-22°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to incubate for 16-24 hours.[8]

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford assay.

In Vitro Enzyme Assay for α-Terpineol Synthase Activity

This protocol is for determining the enzymatic activity and product profile of a purified α-terpineol synthase.[8]

Detailed Steps:

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing:

-

Assay buffer (e.g., 25 mM HEPES, pH 7.0)

-

10 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

40 µM Geranyl diphosphate (GPP)

-

1-5 µg of purified α-terpineol synthase

-

Total volume: 500 µL

-

-

Incubation: Overlay the reaction mixture with 500 µL of an organic solvent (e.g., n-hexane or pentane) to capture volatile products. Incubate at 30°C for 1-2 hours with gentle shaking.

-

Product Extraction: Stop the reaction by vortexing vigorously for 30 seconds. Separate the organic layer.

-

Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.

GC-MS Analysis of α-Terpineol

This protocol outlines the conditions for the analysis of α-terpineol and its isomers using GC-MS.[12][13]

GC-MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature 50°C for 2 min, ramp at 10°C/min to 130°C, then ramp at 30°C/min to 290°C and hold for 10 min. |

| Mass Spectrometer | Agilent 5975C or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Scan Range | m/z 40-350 |

Chiral GC-MS for Enantiomer Separation:

For the separation of (+)- and (-)-α-terpineol, a chiral column is required.[1][14][15][16][17]

| Parameter | Setting |

| Column | Cyclodextrin-based chiral column (e.g., HI-DEX DET Beta) |

| Oven Program | Isothermal at a low temperature (e.g., 50-60°C) followed by a slow ramp (e.g., 1-2°C/min) |

Conclusion

The biosynthesis of (+)-α-terpineol in plants is a fascinating and complex process with significant implications for various industries. This guide provides a comprehensive overview of the biosynthetic pathway, the key enzymes involved, and the regulatory mechanisms that control its production. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers working to further elucidate the intricacies of this pathway and to harness its potential for biotechnological applications. Further research into the specific transcription factors and cis-regulatory elements governing α-terpineol synthase gene expression will be crucial for the metabolic engineering of plants and microorganisms for enhanced production of this valuable monoterpenoid.

References

- 1. α-Terpineol, a natural monoterpene: A review of its biolo... [degruyterbrill.com]

- 2. (+)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Vitis vinifera (-)-alpha-terpineol synthase by in silico screening of full-length cDNA ESTs and functional characterization of recombinant terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EC 4.2.3.111 [iubmb.qmul.ac.uk]

- 8. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

- 16. mac-mod.com [mac-mod.com]

- 17. research-collection.ethz.ch [research-collection.ethz.ch]

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-α-Terpineol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Terpineol, a naturally occurring monoterpene alcohol, is a compound of significant interest across various scientific disciplines, including pharmacology and materials science. Its pleasant lilac-like aroma has led to its widespread use in the fragrance industry, while its biological activities, such as anti-inflammatory and antioxidant properties, are actively being explored for therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-α-Terpineol, complete with detailed experimental protocols for their determination and visual representations of its key chemical pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.

Physical Properties

The physical characteristics of (+)-α-Terpineol are crucial for its handling, formulation, and application. A summary of its key physical properties is presented in Table 1.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₀H₁₈O | - | - |

| Molecular Weight | 154.25 | g/mol | - |

| Appearance | Colorless to pale yellow liquid or solid | - | Room Temperature |

| Odor | Lilac-like, piney | - | - |

| Melting Point | 31-35 | °C | - |

| Boiling Point | 217-218 | °C | at 1 atm |

| Density | 0.930-0.936 | g/mL | at 25°C |

| Refractive Index | 1.482-1.485 | - | at 20°C |

| Optical Rotation | +98 to +102 | degrees | at 20°C |

| Vapor Pressure | ~0.04 | mmHg | at 20°C |

| Solubility in Water | 2.42 | g/L | - |

| Solubility in Organic Solvents | Soluble | - | Ethanol, Ether, Chloroform |

Chemical Properties

(+)-α-Terpineol's chemical behavior is dictated by its tertiary alcohol and cyclohexene functionalities. It is a relatively stable compound under normal conditions but can undergo reactions typical of these functional groups.

Stability and Reactivity

-

Stability: Stable under normal storage conditions, but may oxidize upon prolonged exposure to air and light.

-

Reactivity:

-

The tertiary hydroxyl group can undergo esterification with carboxylic acids or acid chlorides.

-

The double bond in the cyclohexene ring can participate in addition reactions, such as hydrogenation and halogenation.

-

Dehydration can occur under acidic conditions, leading to the formation of various terpene hydrocarbons.

-

Spectral Data

The structural features of (+)-α-Terpineol can be elucidated using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.39 (br s, 1H, C=CH), 2.00-1.80 (m, 4H, CH₂), 1.66 (s, 3H, C=C-CH₃), 1.55-1.40 (m, 2H, CH₂), 1.28 (br s, 1H, OH), 1.20 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 134.1 (C=CH), 120.7 (C=CH), 72.8 (C-OH), 45.1 (CH), 31.2 (CH₂), 27.5 (CH₂), 26.4 (CH₂), 24.1 (C=C-CH₃), 23.5 (C(CH₃)₂) |

| Infrared (IR) | ν (cm⁻¹): 3380 (O-H stretch, broad), 2965, 2925 (C-H stretch), 1670 (C=C stretch), 1130 (C-O stretch) |

| Mass Spectrometry (MS) | m/z (%): 136 (M⁺ - H₂O, 100), 121 (80), 93 (60), 59 (40) |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of (+)-α-Terpineol.

Determination of Optical Rotation

Objective: To measure the specific rotation of a solution of (+)-α-Terpineol.

Apparatus:

-

Polarimeter

-

1 dm polarimeter cell

-

Volumetric flask (10 mL)

-

Analytical balance

Procedure:

-

Accurately weigh approximately 1.0 g of (+)-α-Terpineol and transfer it to a 10 mL volumetric flask.

-

Dissolve the sample in ethanol and dilute to the mark. Mix thoroughly.

-

Calibrate the polarimeter with a blank solution (ethanol).

-

Rinse the polarimeter cell with the prepared solution of (+)-α-Terpineol and then fill the cell, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation.

-

Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Measurement of Refractive Index

Objective: To determine the refractive index of liquid (+)-α-Terpineol.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Set the constant temperature water bath to 20°C and allow the refractometer prisms to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of (+)-α-Terpineol onto the lower prism of the refractometer.

-

Close the prisms and allow the sample to reach thermal equilibrium.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of (+)-α-Terpineol.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Dissolve approximately 10-20 mg of (+)-α-Terpineol in 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS at 0.00 ppm.

3.3.2. Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of (+)-α-Terpineol.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (for liquid film on salt plates):

-

Place a drop of liquid (+)-α-Terpineol on one salt plate.

-

Carefully place the second salt plate on top to create a thin film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (of the empty beam).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the purity and identify the components of a (+)-α-Terpineol sample.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5 or equivalent)

-

Helium carrier gas

Procedure:

-

Prepare a dilute solution of (+)-α-Terpineol in a suitable solvent (e.g., dichloromethane or hexane).

-

Set the GC oven temperature program (e.g., initial temperature of 60°C, ramp to 240°C at 10°C/min).

-

Set the injector and detector temperatures (e.g., 250°C).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The components will be separated on the column and detected by the mass spectrometer.

-

Identify the peaks by comparing their retention times and mass spectra with those of a known standard or a spectral library.

Signaling Pathways and Logical Relationships

Biosynthesis of α-Terpineol

The biosynthesis of α-terpineol in plants proceeds from geranyl pyrophosphate (GPP) through the action of a specific terpene synthase.

The Discovery and Historical Background of α-Terpineol Isomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical background of α-terpineol and its isomers, pivotal compounds in the development of terpene chemistry. Terpineols, a group of four isomeric monoterpenoid alcohols, have been central to the fragrance, flavor, and pharmaceutical industries for over a century. This document details the initial isolation from natural sources, the foundational work on their structural elucidation, and the development of synthetic methodologies. Key quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for seminal syntheses and isolation techniques are provided. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the historical and chemical context of these important molecules.

Introduction: The Dawn of Terpene Chemistry

The study of the fragrant components of essential oils, particularly pine oil, in the late 19th century laid the groundwork for modern terpene chemistry. At the forefront of this exploration was the German chemist Otto Wallach, whose systematic investigations brought order to a class of compounds previously considered chaotic and excessively complex. Wallach's work was instrumental in identifying and naming "terpenes" and establishing the relationships between various structures.[1] His research, which began in 1884, ultimately earned him the Nobel Prize in Chemistry in 1910 for his pioneering work in the field of alicyclic compounds.[1]

Central to this early work was the isolation and characterization of terpineol. Commercial "terpineol" is typically a mixture of isomers, with α-terpineol being the major constituent.[2][3] The four primary isomers are α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol.[2][3] While α-terpineol and terpinen-4-ol are the most common in nature, β- and γ-terpineol, which differ only in the location of their double bond, are found less frequently.[4][5]

Historical Milestones in the Discovery of Terpineol Isomers

The timeline of the discovery and characterization of terpineol isomers is marked by several key events:

-

1880s : Otto Wallach began his extensive survey of essential oils and developed methods for extracting and identifying different terpenes. He demonstrated that many seemingly different oils were mixtures of a smaller number of core terpene structures that could be interconverted.[1]

-

1903 : The German chemists H. Waldbaum and O. Hüthig successfully isolated the dextrorotatory enantiomer, (+)-α-terpineol, from petitgrain oil.[3][6]

-

1904 : William Henry Perkin Jr. published a landmark synthesis of terpineol, which provided definitive proof of its structure.

-

1907 : J. E. Teeple in New York City isolated the levorotatory enantiomer, (-)-α-terpineol, from long-leaf pine oil.[6]

This foundational work established the structural basis for the p-menthane skeleton common to terpineols and paved the way for the industrial production and widespread use of these compounds.

Physicochemical Properties of Terpineol Isomers

The four main isomers of terpineol share the same molecular formula (C₁₀H₁₈O) and molecular weight (154.25 g/mol ) but exhibit distinct physical properties due to their structural differences.[2] These properties are crucial for their separation, identification, and application.

| Property | α-Terpineol | β-Terpineol | γ-Terpineol | Terpinen-4-ol |

| IUPAC Name | 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol | 1-Methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol | 1-Methyl-4-(propan-2-ylidene)cyclohexan-1-ol | 4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol |

| CAS Number | 98-55-5 | 138-87-4 | 586-81-2 | 562-74-3 |

| Appearance | Colorless liquid or solid | Colorless liquid | Colorless liquid or solid | Colorless to pale yellow liquid |

| Odor | Lilac-like[3] | Woody, earthy[7] | Citrus-like | Earthy, woody |

| Melting Point (°C) | 31-35 | 32-33 | 69[8][9] | - |

| Boiling Point (°C) | 217-219[6] | 209-210[10] | 218.2[8][9] | 209-212[11] |

| Density (g/cm³) | ~0.934 (at 20°C) | ~0.933 (at 25°C)[10] | ~0.941 (at 20°C)[8][9] | ~0.934 (at 20°C) |

| Refractive Index (at 20°C) | ~1.483 | ~1.483[10] | ~1.482 | ~1.478[11] |

| Optical Rotation [α]D | (R)-(+): +98° to +102° (S)-(-): -100° to -104° | Optically active forms exist | Achiral[8] | (+): ~+24.5° (-): ~-25° |

Structural Elucidation

The determination of the structure of α-terpineol was a significant achievement in early organic chemistry and served as a reference point for many other monoterpenoids.[12] The process involved a series of chemical degradation reactions designed to identify the carbon skeleton and the location of the functional groups.

Key Evidence for the Structure of α-Terpineol:

-

Molecular Formula : Elemental analysis established the molecular formula as C₁₀H₁₈O.[13]

-

Unsaturation : α-Terpineol readily adds one mole of bromine (Br₂) or nitrosyl chloride (NOCl), indicating the presence of a single carbon-carbon double bond.[12]

-

Tertiary Alcohol : The compound is resistant to mild oxidation, failing to produce an aldehyde or ketone. This, along with its ease of dehydration, pointed towards the hydroxyl group being tertiary.[13]

-

Carbon Skeleton : The relationship between terpenes and p-cymene (4-isopropyl-1-methylbenzene) was a crucial insight. Dehydrogenation of terpineol or its derivatives yielded p-cymene, establishing the underlying p-menthane carbon skeleton.

-

Oxidative Degradation (Wallach's Graded Oxidation) : A series of oxidation reactions provided the definitive placement of the double bond and the hydroxyl group.

-

Mild oxidation with potassium permanganate (KMnO₄) hydroxylates the double bond, forming a triol (a compound with three hydroxyl groups).

-

Further oxidation of this triol cleaves the ring at the site of the original double bond, yielding specific keto-acids.

-

The structures of these degradation products were then identified, allowing chemists to work backward and deduce the original structure of α-terpineol.

-

The structures of β- and γ-terpineol were subsequently determined using similar principles of chemical degradation and by comparing their properties and reaction products to those of the well-established α-terpineol. Their differentiation relied on identifying the products of oxidative cleavage, which would differ based on the position of the double bond.

Caption: Logical workflow for the structural elucidation of α-terpineol.

Experimental Protocols

The following sections provide detailed methodologies for key historical and modern procedures related to the isolation and synthesis of terpineol isomers.

Isolation of α-Terpineol from Pine Oil by Fractional Distillation and Crystallization

This method is based on a procedure for separating α-terpineol in a crystalline form from the complex mixture of terpenes and terpenoids that constitute pine oil.

-

Objective: To isolate pure α-terpineol from crude pine oil.

-

Methodology:

-

Fractional Distillation:

-

Charge a distillation flask with crude pine oil. It is preferable to conduct the distillation under reduced pressure to prevent thermal decomposition and polymerization of the terpenes.[14]

-

Assemble a fractional distillation apparatus with an efficient packed or Vigreux column.

-

Carefully heat the flask. Collect and discard the initial low-boiling fraction, which contains monoterpenes like α-pinene and limonene (typically boiling below 180°C at atmospheric pressure).

-

Collect the fraction boiling in the range of approximately 214°C to 220°C (at atmospheric pressure).[14] This fraction will be significantly enriched in α-terpineol.

-

-

Crystallization:

-

Transfer the α-terpineol-rich fraction to a suitable vessel.

-

Refrigerate the fraction to a temperature between 0°C and -15°C.[14]

-

To induce crystallization, the cooled oil can be "seeded" with a small crystal of pure α-terpineol.[14]

-

Allow the mixture to stand at the reduced temperature until crystallization is complete. The α-terpineol will crystallize out of the remaining liquid mixture.

-

-

Separation and Purification:

-

Separate the crystalline α-terpineol from the mother liquor by filtration or centrifugation.[14]

-

The resulting crystals can be further purified by recrystallization from a suitable solvent, if necessary.

-

-

Caption: Experimental workflow for isolating α-terpineol from pine oil.

Synthesis of α-Terpineol via Hydration of α-Pinene

This is the most common industrial method for producing terpineol. It involves the acid-catalyzed addition of water to α-pinene, which is the main constituent of turpentine oil. The reaction proceeds through the formation of a terpin hydrate intermediate.

-

Objective: To synthesize a mixture of terpineol isomers, predominantly α-terpineol, from α-pinene.

-

Methodology (Two-Step Process):

-

Hydration to Terpin Hydrate:

-

In a reaction vessel, create an emulsion of turpentine oil (or purified α-pinene) in water using an emulsifying agent.

-

Add a dilute mineral acid, such as sulfuric acid, to catalyze the hydration reaction.[9] The reaction is typically carried out at or near room temperature.

-

Stir the mixture vigorously for several hours. The pinene will react with water to form hydrated terpene diol (terpin hydrate), which will precipitate as a solid.

-

-

Dehydration to Terpineol:

-

Isolate the solid terpin hydrate by filtration.

-

The terpin hydrate is then gently heated with a dilute acid catalyst. This controlled dehydration removes one molecule of water to yield a mixture of terpineol isomers.

-

The resulting crude terpineol is then purified by fractional distillation to separate it from byproducts and unreacted material.

-

-

-

Alternative One-Step Synthesis Protocol:

-

A study has shown effective one-step synthesis using a ternary catalyst system.[8]

-

Reagents and Conditions: A mass ratio of α-pinene, acetic acid, water, citric acid, and phosphoric acid of 1:2.5:1:(0.1–0.05):0.05.[8]

-

Procedure: The mixture is heated to 70°C and stirred for 12-15 hours.[8] This method proceeds via a terpinyl acetate intermediate, which is subsequently hydrolyzed in the reaction mixture.

-

Yield: This method can achieve an α-pinene conversion of ≥96% with a selectivity for α-terpineol of ≥48.1%.[8]

-

Caption: Comparison of two-step and one-step synthesis pathways for α-terpineol.

Conclusion

The journey from the initial investigations of essential oils by Otto Wallach to the development of sophisticated synthetic routes has established the terpineol isomers as fundamental compounds in organic chemistry. The structural elucidation of α-terpineol was a model for terpene chemistry, demonstrating how a combination of chemical degradation and logical deduction could unravel complex molecular architectures. The distinct properties of each isomer have led to their widespread use in a variety of industrial and consumer products. This guide has provided a detailed account of this history, supported by quantitative data and experimental protocols, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. The continued study of these and other terpenoids promises further innovation in fields ranging from materials science to medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Terpineol - Wikipedia [en.wikipedia.org]

- 3. TERPINEOL - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Terpineol Terpene - Medical Terpenes [medicalterpenes.com]

- 6. acs.org [acs.org]

- 7. BETA-TERPINEOL CAS#: 138-87-4 [m.chemicalbook.com]

- 8. Buy gamma-Terpineol | 586-81-2 [smolecule.com]

- 9. Page loading... [guidechem.com]

- 10. beta-terpineol, 138-87-4 [thegoodscentscompany.com]

- 11. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ScenTree - Terpinen-4-ol (CAS N° 562-74-3) [scentree.co]

- 13. Terpineol and it's characterization pptx | PPTX [slideshare.net]

- 14. echemi.com [echemi.com]

(+)-alpha-Terpineol solubility and stability studies

An In-depth Technical Guide on the Solubility and Stability of (+)-alpha-Terpineol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a naturally occurring monoterpene alcohol found in the essential oils of various plants.[1][2] Valued for its pleasant lilac-like aroma, it is widely used in fragrances, cosmetics, and as a flavoring agent.[1][2] Beyond its sensory characteristics, α-terpineol exhibits a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, making it a compound of significant interest for pharmaceutical and therapeutic applications.[2] This document details its solubility in various solvents, its stability under different environmental conditions, and the experimental protocols used for these assessments. Additionally, it visualizes key signaling pathways influenced by α-terpineol.

Solubility Profile

This compound is a hydrophobic molecule, which dictates its solubility characteristics.[3] It is generally described as sparingly soluble or practically insoluble in water, but highly soluble in organic solvents.[1][3][4]

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature | Citation(s) |

| Water | 7100 mg/L | 25 °C | [5] |

| Ethanol (70%) | 1 mL dissolves in 2 mL | Not Specified | [4][5] |

| Ethanol (60%) | 1 mL dissolves in 4 mL | Not Specified | [5] |

| Ethanol | Highly Soluble | Not Specified | [1][6] |

| Diethyl Ether | Highly Soluble | Not Specified | [1][5][6] |

| Acetone | Very Soluble | Not Specified | [5] |

| Benzene | Very Soluble | Not Specified | [5] |

| Propylene Glycol | Miscible | Not Specified | [6] |

| Glycerol | Slightly Soluble | Not Specified | [4][5] |

Experimental Protocol: Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a standard and reliable technique for determining the solubility of compounds like terpenes.[7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., distilled water, ethanol)

-

Conical flasks with airtight seals

-

Thermostated water bath with magnetic stirring capability

-

Magnetic stirrers

-

Glass syringes and membrane filters (e.g., 0.2 or 0.45 μm)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometer)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed conical flask. This ensures that a saturated solution is formed with excess solute present.[7]

-

Equilibration: The flask is placed in a thermostated water bath set to the desired temperature (e.g., 25 °C). The mixture is stirred continuously for an extended period (typically 24 to 100 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7][8]

-

Phase Separation: After equilibration, stirring is stopped, and the solution is allowed to stand for several hours (e.g., 2-16 hours) to allow the excess, undissolved solute to settle.[7][8] For colloidal suspensions, centrifugation may be required to achieve clear separation.[7]

-

Sampling: A sample of the clear, supernatant (the saturated solution) is carefully withdrawn using a glass syringe. To prevent contamination from undissolved particles, the sample is immediately filtered through a membrane filter.[7][8]

-

Analysis: The concentration of this compound in the filtered sample is determined using a calibrated analytical method, such as GC-MS or UV-Vis spectroscopy.[8]

-

Replication: The experiment is repeated at least three times to ensure the reproducibility and accuracy of the results.[8]

Stability Profile

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. As a volatile and unsaturated compound, it is susceptible to degradation through oxidation, isomerization, and polymerization.[9][10]

Summary of Stability Data

The table below outlines the stability of this compound under various conditions.

| Condition | Observation | Citation(s) |

| pH | Unstable in acidic conditions; stable in basic conditions. | [6] |

| Heterogeneous ozonolysis and degradation product formation are significantly influenced by pH.[11] | ||

| The lifetime of a key degradation intermediate (α-hydroxy-hydroperoxide) is significantly shorter at pH 4.1 (8 min) compared to pH 6.1 (128 min), indicating faster degradation in acidic environments.[12] | ||

| Light | Susceptible to degradation under intense light exposure, leading to oxidation. Encapsulation can significantly improve photostability.[10][13] | |

| Air/Oxygen | Prone to auto-oxidation, especially when dispersed on a high-surface-area material. Should be stored away from oxidizing agents.[9] | |

| Temperature | As a volatile compound, its loss due to evaporation increases with temperature.[10] Heating can cause decomposition.[9] | |

| General Storage | Considered stable under recommended storage conditions (cool, dry, well-ventilated area, in sealed containers, away from ignition sources).[5][9] |

Experimental Protocol: General Stability Testing

This protocol provides a framework for assessing the stability of this compound under forced degradation conditions.

Objective: To evaluate the degradation of this compound when exposed to heat, light, and different pH levels.

Materials:

-

This compound solution in a suitable solvent

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light exposure (e.g., UV and visible light)

-

Inert gas (e.g., nitrogen) for control samples

-

Analytical instrument for quantification (typically GC-MS or HPLC for terpenes)[14]

Procedure:

-

Sample Preparation: Prepare multiple identical samples of this compound in a chosen solvent. For pH stability, use the respective buffers as the solvent.

-

Stress Conditions:

-

Thermal Stability: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C).[10] Keep control samples at a reference temperature (e.g., 4°C).

-

Photostability: Expose samples to a controlled source of intense light, simulating sunlight exposure.[13] Wrap control samples in aluminum foil to protect them from light.

-

pH Stability: Store samples prepared in different pH buffers at a constant temperature.

-

Oxidative Stability: Bubble air or oxygen through a sample, or leave it exposed to the atmosphere. Keep a control sample under an inert nitrogen atmosphere.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

Analysis: Analyze each sample using a validated stability-indicating method (e.g., GC-MS). Quantify the remaining percentage of this compound. Identify and quantify major degradation products if possible.

-

Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate. Key indicators of lipid peroxidation, such as peroxide value (PV) and malondialdehyde (MDA) content, can also be measured to assess oxidative stability.[13]

Interaction with Cellular Signaling Pathways

Recent research has identified that this compound can modulate specific cellular signaling pathways, which underlies its potential therapeutic effects.

Inhibition of the NF-κB Pathway

Studies have demonstrated that α-terpineol possesses anticancer properties by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[15][16] This inhibition suppresses the growth of tumor cells.[15][16] The mechanism involves preventing the translocation of NF-κB into the nucleus and down-regulating the expression of NF-κB-related genes.[16]

References

- 1. Terpineol in the Chemical Industry: Properties and Applications [decachem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Showing Compound (R)-alpha-Terpineol (FDB014552) - FooDB [foodb.ca]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Study of the volatilization rules of volatile oil and the sustained-release effect of volatile oil solidified by porous starch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 16. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Mechanical Calculations of (+)-α-Terpineol: An In-depth Technical Guide

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical framework and practical application of quantum mechanical calculations for the analysis of (+)-α-Terpineol, a naturally occurring monoterpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals. It details recommended computational methodologies, including conformational analysis, vibrational spectroscopy, and the calculation of electronic properties using Density Functional Theory (DFT). Furthermore, it contextualizes the computational data by summarizing the known biological activities of α-Terpineol, including its interactions with key signaling pathways, and presents experimental spectroscopic data for comparative purposes. All quantitative data is summarized in structured tables, and logical workflows and signaling pathways are visualized using the DOT language.

Introduction

(+)-α-Terpineol is a chiral monoterpenoid alcohol found in the essential oils of various plants, including pine and lilac.[1][2] Its pleasant aroma has led to its widespread use in perfumes, cosmetics, and as a flavoring agent.[3] Beyond its aromatic properties, α-Terpineol has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] Understanding the molecular properties of (+)-α-Terpineol at a quantum mechanical level is crucial for elucidating its mechanism of action, predicting its interactions with biological targets, and guiding the development of new therapeutic agents.

This guide outlines the computational protocols for a thorough quantum mechanical investigation of (+)-α-Terpineol. It covers the essential steps from conformational analysis to the calculation of spectroscopic and electronic properties, providing a roadmap for researchers in the field.

Computational Methodology

The recommended approach for the quantum mechanical calculation of (+)-α-Terpineol is based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Conformational Analysis

Due to the flexibility of the cyclohexene ring and the rotatable hydroxyl and isopropyl groups, (+)-α-Terpineol can exist in multiple conformations. A thorough conformational analysis is the foundational step for any subsequent calculation.

Experimental Protocol: Conformational Search

-

Initial Structure Generation: The 3D structure of (+)-α-Terpineol can be obtained from chemical databases such as PubChem (CID 17100).[6]

-

Molecular Mechanics (MM) Search: A preliminary conformational search should be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify low-energy conformers.

-

Quantum Mechanical Optimization: The unique conformers identified from the MM search should then be subjected to geometry optimization at a DFT level of theory. A suitable and widely used combination for organic molecules is the B3LYP functional with a 6-31G(d) basis set.[7]

-

Energy Refinement: To obtain more accurate relative energies, single-point energy calculations should be performed on the optimized geometries using a larger basis set and a functional that accounts for dispersion forces, such as B3LYP-D3 or M06-2X with a 6-311+G(d,p) basis set.[7][8]

-

Frequency Calculations: Vibrational frequency calculations should be performed for all optimized conformers at the same level of theory as the optimization to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

The following diagram illustrates the recommended workflow for the conformational analysis of (+)-α-Terpineol.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of (+)-α-Terpineol: A Technical Guide for Researchers

This document provides a comprehensive overview of the preliminary toxicological profile of (+)-α-Terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various plants. Widely used in fragrances, cosmetics, and as a flavoring agent, understanding its toxicological properties is crucial for risk assessment and the development of safe applications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available data, experimental methodologies, and known mechanisms of toxicity.

Executive Summary

Based on preliminary studies, (+)-α-Terpineol exhibits a low overall toxicity profile. Acute oral and dermal toxicity are low, and it is not classified as a skin or respiratory sensitizer.[1][2] While some studies indicate potential for reproductive and developmental toxicity at higher doses, it is generally not considered mutagenic or carcinogenic.[2][3] Cytotoxic effects have been observed, particularly against tumor cell lines, suggesting potential therapeutic applications.[4][5] Mechanistic studies have identified its interaction with key signaling pathways, including NF-κB and AMPK/mTOR/SREBP-1, which are involved in inflammation, cell survival, and metabolism.[5][6]

Toxicological Endpoints

Acute Toxicity

The acute toxicity of α-Terpineol is considered low via oral and dermal routes of exposure.[3][7]

| Exposure Route | Test Species | Endpoint | Value (mg/kg) | Source |

| Oral | Rat | LD50 | 2,830 - 5,170 | [3][7][8] |

| Oral | Rat | LD50 (for α/β-terpineol mixture) | 4,300 | [1][3] |

| Oral | Mouse | LD50 | 2,830 | [7] |

| Dermal | Rabbit | LD50 | >3,000 | [3] |

| Dermal | Rat | LD50 | >2,000 - >5,000 | [1][2][8] |

| Intramuscular | Mouse | LD50 | 2,000 | [7][9] |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Repeated-Dose and Sub-Chronic Toxicity

Studies on repeated exposure suggest a low level of toxicity. Effects observed in a 14-day oral study, such as decreased food intake and increased cholesterol, occurred at the limit dose.[3] Longer-duration studies have shown fewer effects.[3]

| Study Duration | Test Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Source |

| 14-Day | Rat (Oral) | Limit dose | Decreased food intake, increased cholesterol, and triacylglycerol. | Not established | [3] |

| 28-Day | Rat (Oral) | 0, 75, 150, 300 | Reduced body weight, impaired motor coordination, decreased sperm parameters, histopathological changes in lungs and spleen. | <75 | [10][11] |

| 20-Week | Rat (Oral, α-terpenyl acetate) | up to 400 | No adverse effects observed. | 400 (equivalent to 314 of α-terpineol) | [3] |

| 90-Day | Rat (Inhalation of cigarette smoke containing α-terpineol) | up to 19 ppm | Did not increase the overall toxicity of cigarette smoke. | Not established | [12] |

NOAEL: No Observed Adverse Effect Level. The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

Genotoxicity and Mutagenicity

Overall, α-Terpineol shows a low concern for genotoxicity or mutagenicity.[3] It has produced negative results in most Ames tests and in mammalian genotoxicity assays.[3] However, some studies have noted clastogenic effects at higher concentrations in specific cell systems.[13]

| Assay Type | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Source |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | Up to 10,000 µ g/plate | With and Without | Negative | [3][12] |

| Ames Test | S. typhimurium (TA102) | Not specified | With and Without | Weakly Positive | [3] |

| Mammalian Genotoxicity | Mouse lymphoma cells | Up to 300 ng/mL | With and Without | Negative | [3] |

| Comet Assay | Sarcoma 180 cells | 100, 250, 500 µg/mL | - | Genotoxic (DNA fragmentation) | [13] |

| Micronucleus Test | Sarcoma 180 cells | 100, 250, 500 µg/mL | - | Clastogenic (increased micronuclei) | [13] |

| Micronucleus Test | Human Lymphocytes | 500 µg/mL | - | Increased micronuclei, bridges, and nuclear buds | [14][15] |

| Allium cepa Test | Meristematic cells | 10, 50, 100 µg/mL | - | Cytotoxic and Mutagenic (bridges, delayed anaphases) | [14][15] |

Cytotoxicity

α-Terpineol has demonstrated cytotoxic effects, particularly against various cancer cell lines, while showing less toxicity towards normal cells.[4][14] This selective cytotoxicity suggests its potential as an anticancer agent.[4]

| Cell Line | Assay Type | Endpoint | Value | Source |

| HeLa (Cervical Cancer) | MTT | IC50 | 12.46 µg/mL | [16] |

| MCF-7 (Breast Cancer) | MTT | IC50 | 33.0 µg/mL | [16] |

| B16-F10 (Murine Melanoma) | MTT | - | More cytotoxic than to normal macrophages | [14][15] |

| Sarcoma 180 | Trypan Blue | Cell Viability Reduction | 50.9% at 100 µg/mL | [13] |

| Small Cell Lung Carcinoma | Not specified | - | Most sensitive among 14 human tumor cell lines | [5] |

IC50: Half-maximal inhibitory concentration. A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Reproductive and Developmental Toxicity

Recent studies have raised concerns about the reproductive toxicity of α-Terpineol in male rats at higher doses.[17][18] Observed effects include decreased testosterone levels, azoospermia, and histopathological changes in the testes and epididymis.[17][18] A combined repeated dose with reproduction/developmental screening study found no adverse maternal or developmental effects at doses up to 250 mg/kg/day.[3]

Mechanisms of Toxicity

Preliminary research has begun to elucidate the molecular pathways through which α-Terpineol exerts its biological and toxicological effects.

Inhibition of NF-κB Signaling Pathway

Studies have shown that α-Terpineol can act as a potential anticancer agent by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor involved in inflammation, cell survival, and proliferation. By inhibiting the translocation of NF-κB into the nucleus, α-Terpineol can down-regulate the expression of NF-κB target genes, leading to cell cycle arrest and apoptosis in tumor cells.[5][19]

Caption: Inhibition of the NF-κB signaling pathway by α-Terpineol.

Modulation of AMPK/mTOR/SREBP-1 Pathway

α-Terpineol has been shown to induce fatty liver (hepatic steatosis) in mice by modulating the AMP-activated protein kinase (AMPK) pathway.[6] It suppresses the phosphorylation of AMPK, which in turn leads to the activation of the mTOR pathway and the sterol regulatory element-binding protein-1 (SREBP-1).[6] SREBP-1 is a key transcription factor that promotes the expression of genes involved in lipogenesis, leading to lipid accumulation in the liver.[6]

Caption: α-Terpineol-induced fatty liver via the AMPK/mTOR/SREBP-1 pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of common experimental protocols used in the assessment of α-Terpineol.

General In Vivo Toxicity Testing Workflow

Caption: Generalized experimental workflow for in vivo toxicity studies.

In Vivo Reproductive Toxicity Study

-

Test System: Wistar rats (e.g., 6 males and 6 females per group).[18]

-

Administration: Daily oral gavage.[18]

-

Dose Levels: 0, 75, 150, and 300 mg/kg/day.[18]

-

Duration: The study may cover premating, mating, gestation, and lactation periods. For a 28-day study, daily administration is performed for 28 consecutive days.[10]

-

Endpoints for Males: Body weight, food consumption, sperm parameters (count, motility, morphology), testosterone levels, and histopathology of testes and epididymis.[17][18]

-

Endpoints for Females: Estrous cycle, mating behavior, fertility, gestation length, litter size, and pup viability.[17]

-

Hormonal Analysis: Serum levels of hormones like testosterone and thyroxine (T4) are measured.[17][18]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Test System: Various human or animal cell lines (e.g., HeLa, MCF-7, B16-F10).[14][16]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of α-Terpineol (e.g., 50, 100, 200, and 400 µg/mL) for a specified duration (e.g., 72 hours).[14][15]

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

-

-

Data Analysis: The IC50 value is calculated, representing the concentration of α-Terpineol that inhibits cell growth by 50%.

In Vitro Genotoxicity (Comet and Micronucleus Assays)

-

Test System: Human peripheral blood lymphocytes or other suitable cell lines (e.g., Sarcoma 180).[13][14]

-

Concentrations: A range of concentrations is tested (e.g., 100, 250, and 500 µg/mL).[15]

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Cells are treated with α-Terpineol.

-

Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.

-

DNA is stained, and the "comet tail" (representing fragmented DNA) is visualized and measured to quantify DNA damage.[15]

-

-

Cytokinesis-Block Micronucleus (CBMN) Assay:

-

Cells are treated with α-Terpineol.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small nuclei that form due to chromosome fragments or whole chromosomes left behind during cell division), nucleoplasmic bridges, and nuclear buds in binucleated cells is scored as an indicator of chromosomal damage and instability.[13][15]

-

Conclusion